Cas no 17466-45-4 (Phalloidin)

Phalloidin structure
Nom du produit:Phalloidin
Numéro CAS:17466-45-4
Le MF:C35H48N8O12S
Mégawatts:804.867020000001
MDL:MFCD06201852
CID:194943
PubChem ID:24898277
Phalloidin Propriétés chimiques et physiques
Nom et identifiant
-
- Phalloidin
- Phalloidin from Amanita phalloides
- Phalloidin, Amanita phalloides
- 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octaazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- Cyclic(L-alanyl-D-threonyl-L-cysteinyl-cis-4-hydroxy-L-prolyl-L-alanyl-2-mercapto-L-tryptophyl-4,5-dihydroxy-L-leucyl),cyclic (3,6)-sulfide
- EINECS 241-484-5
- Phalloidin from Amanita phalloi
- Phalloidine
- Nsc523214
- pto-l-tryptophyl-4,5-dihydroxy-l-leucyl),cyclic(3,6)-sulfide
- Cyclo(L-Ala-D-Thr-L-Cys(1)-L-c4Hyp-L-Ala-L-Trp2(1)-4,5'-dihydroxy-L-Leu-)
- Phalloidin *CAS#: 17466-45-4*
- Phalloidin, 90%, from Amanita phalloides
- cyclic(l-alanyl-d-threonyl-l-cysteinyl-cis-4-hydroxy-l-prolyl-l-alanyl-2-merca
- NSC-523214
- 17466-45-4
- Phalloidin from Amanita phalloides, >=90%
- LS-15367
- Cyclic(L-alanyl-D-threonyl-L-cysteinyl-cis-4-hydroxy-L-prolyl-L-alanyl-2-mercapto-L-tryptophyl-4, cyclic (3.fwdarw.6)-sulfide
- NS00015477
- GTPL4736
- 28-(2,3-Dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- SCHEMBL39329
- DTXSID3037254
- Phalloidin is known as a heptapeptide phallotoxin.
- SMP1_000234
- (2,3-dihydroxy-2-methyl-propyl)-hydroxy-(1-hydroxyethyl)-dimethyl-[?]heptone
- 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octaazapentacyclo[12.11.11.0^{3,11}.0^{4,9}.0^{16,20}]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- J-011024
- Cyclo(L-alanyl-2-mercapto-L-tryptophanyl-4,5-dihydroxy-L-leucyl-L-alanyl-threonyl-cysteinyl-L-cis-4-hydroxy-L-prolyl, cyclic (2, 6)-sulfide
- SCHEMBL39330
- CYCLIC(L-ALANYL-D-THREONYL-L-CYSTEINYL-CIS-4-HYDROXY-L- PROLYL-L-ALANYL-2-MERCAPTO-L-TRYPTOPHYL-4,5-DIHYDROXY-L- LEUCYL), CYCLIC (3,6)-SULFIDE
- PHALLOIDINE [HSDB]
- (1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- CYCLO(L-ALANYL-D-THREONYL-L-CYSTEINYL-(4S)-4-HYDROXY-L-PROLYL-L-ALANYL-2-MERCAPTO-L-TRYPTOPHYL-(4R)-4,5-DIHYDROXY-L-LEUCYL), CYCLIC (3->6)-THIOETHER
- NSC 523214
- 5A520O87TI
- Phalloidine (>80%)
- HSDB 3524
- (1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octaazapentacyclo[12.11.11.0(3,11).0(4,9).0(16,20)]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
- CHEBI:8040
- C08439
- Cyclic(L-alanyl-D-threonyl-L-cysteinyl-cis-4-hydroxy-L-prolyl-L-alanyl-2-mercapto-L-tryptophyl-4,5-dihydroxy-L-leucyl), cyclic (3,6)-sulfide
- PHALLOIDIN [MI]
- Q2266164
- BRN 4347460
- UNII-5A520O87TI
- KPKZJLCSROULON-UHFFFAOYSA-N
- Mast Cell Degranulating (MCD) Peptide
- DA-65261
-
- MDL: MFCD06201852
- Piscine à noyau: InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35+/m0/s1
- La clé Inchi: KPKZJLCSROULON-QKGLWVMZSA-N
- Sourire: [A-{D-Thr}-C-{Hyp}-AWL(Disulfide bridge: Cys3-Cys6)]
Propriétés calculées
- Qualité précise: 788.31600
- Masse isotopique unique: 788.316
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 11
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 55
- Nombre de liaisons rotatives: 4
- Complexité: 1510
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 10
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 317A^2
- Charge de surface: 0
- Nombre d'tautomères: 324
- Le xlogp3: -1.7
Propriétés expérimentales
- Couleur / forme: Aucune certitude
- Dense: 1.1612 (rough estimate)
- Point de fusion: 280-282°
- Point d'ébullition: 1370.5°Cat760mmHg
- Point d'éclair: 782.6°C
- Indice de réfraction: 1.7400 (estimate)
- Stabilité / durée de conservation: Stable. Incompatible with strong oxidizing agents.
- Le PSA: 316.92000
- Le LogP: -1.83500
- Solubilité: Aucune certitude
- Merck: 13,7273
- Rotation spécifique: +55.7°(D/20℃)(c=0.5,メタノール)
Phalloidin Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H300 +H310 + H330
- Déclaration d'avertissement: P260-P264-P280-P284-P301 + P310-P302 + P350
- Numéro de transport des marchandises dangereuses:UN 3462 6.1/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 26/27/28
- Instructions de sécurité: 22-28-36/37-45
- Carte FOCA taille f:18
- RTECS:SE9800000
-
Identification des marchandises dangereuses:
- Terminologie du risque:R26/27/28
- Niveau de danger:6.1(a)
- Toxicité:LD50 i.m. in albino mice: 3.3 mg/g (Vogt); LD50 i.p. in mice: 2 mg/kg (Wieland, Wieland)
- Niveau de danger:6.1(a)
- Groupe d'emballage:I
- Durée de la sécurité:6.1(a)
- Conditions de stockage:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Phalloidin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB545343-1mg |
Phalloidin Trifluoroacetate; . |
17466-45-4 | 1mg |
€263.70 | 2024-08-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P2141-1MG |
Phalloidin |
17466-45-4 | 1mg |
¥3496.46 | 2023-09-21 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P911807-1mg |
Phalloidin |
17466-45-4 | 98% | 1mg |
¥5,800.00 | 2022-09-01 | |
Apollo Scientific | BIP0842-1mg |
Phalloidin |
17466-45-4 | 1mg |
£210.00 | 2025-02-19 | ||
TRC | P294523-10mg |
Phalloidine |
17466-45-4 | 10mg |
$3082.00 | 2023-05-17 | ||
TRC | P294523-100µg |
Phalloidine |
17466-45-4 | 100µg |
$91.00 | 2023-05-17 | ||
BAI LING WEI Technology Co., Ltd. | A01568167-1mg |
Phalloidin |
17466-45-4 | 90% | 1mg |
¥2849 | 2023-11-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-482027-1mg |
Phalloidin, Ultrapure Grade, |
17466-45-4 | 1mg |
¥1835.00 | 2023-09-05 | ||
BAI LING WEI Technology Co., Ltd. | S21P294523-1mg |
Phalloidine (>80%) |
17466-45-4 | 1mg |
¥8153 | 2023-11-24 | ||
1PlusChem | 1P00APK2-1mg |
Phalloidin |
17466-45-4 | ≥98% | 1mg |
$187.00 | 2025-02-25 |
Phalloidin Littérature connexe
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
17466-45-4 (Phalloidin) Produits connexes
- 23109-05-9(α-Amanitin)
- 21150-22-1(β-Amanitin)
- 884504-64-7(6-(3-bromophenyl)-6-oxohexanenitrile)
- 78358-24-4(3-formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid)
- 1806169-27-6(Ethyl 3-methyl-5-nitro-2-(trifluoromethoxy)pyridine-4-acetate)
- 2648862-30-8([(1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl fluoride)
- 864872-05-9(1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo3,4-dpyrimidin-4-one)
- 1368659-13-5(N-Methyl-4-(oxazol-2-yl)aniline)
- 1152578-08-9(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1805668-35-2(Ethyl 2-chloromethyl-6-cyano-4-ethylbenzoate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:17466-45-4)Phalloidin

Pureté:99%
Quantité:1mg
Prix ($):357.0